Product packaging for spiro[4.4]nonan-2-ol(Cat. No.:CAS No. 99182-61-3)

spiro[4.4]nonan-2-ol

Cat. No.: B6234836
CAS No.: 99182-61-3
M. Wt: 140.22 g/mol
InChI Key: RWVAHZMFOQOBOU-UHFFFAOYSA-N
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Description

The Significance of Spirocyclic Architectures in Organic Synthesis

Spirocyclic scaffolds are of considerable interest in organic synthesis due to their inherent three-dimensionality and conformational rigidity. researchgate.nettue.nl Unlike linear or fused-ring systems, the spiro junction introduces a significant degree of steric hindrance and a well-defined spatial arrangement of substituents. This has profound implications for the design of molecules with specific biological activities, as the fixed orientation of functional groups can lead to enhanced binding affinity and selectivity for protein targets. tue.nl

The synthesis of spirocycles often requires specialized strategies, including intramolecular alkylations, cycloadditions, and rearrangement reactions. researchgate.net The construction of the spiro[4.4]nonane framework, for instance, can be achieved through various methods, including the Diels-Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione. rsc.org The development of new synthetic routes to access these frameworks, especially in an enantiomerically pure form, remains an active area of research.

Structural Distinctiveness of the Spiro[4.4]nonane Framework

The spiro[4.4]nonane framework is characterized by the fusion of two five-membered rings at a single quaternary carbon. This arrangement results in a compact and rigid structure. The cyclopentane (B165970) rings can adopt various conformations, and the relative orientation of the two rings is a key stereochemical feature.

Table 1: Physicochemical Properties of Spiro[4.4]nonan-2-ol

Property Value Source
Molecular Formula C9H16O uni.lu
Molecular Weight 140.22 g/mol uni.lu
InChI InChI=1S/C9H16O/c10-8-3-6-9(7-8)4-1-2-5-9/h8,10H,1-7H2 uni.lu
InChIKey RWVAHZMFOQOBOU-UHFFFAOYSA-N uni.lu

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Data
Mass Spectrometry (Collision Cross Section) [M+H]+: 134.0 Ų
[M+Na]+: 139.7 Ų
[M-H]-: 137.8 Ų
¹H NMR Due to the lack of experimental data, specific chemical shifts cannot be provided. However, one would expect complex multiplets in the aliphatic region (typically 1.0-2.5 ppm) for the methylene (B1212753) protons and a signal for the proton attached to the hydroxyl-bearing carbon (CH-OH) at a lower field (typically 3.5-4.5 ppm). The hydroxyl proton signal would be a broad singlet, the position of which is dependent on concentration and solvent.
¹³C NMR Based on related spiro[4.4]nonane structures, one would anticipate signals for the spiro-carbon atom at a significantly downfield position (quaternary carbon). The carbon bearing the hydroxyl group would also be downfield shifted compared to the other methylene carbons. The remaining methylene carbons would appear in the typical aliphatic region.

| Infrared (IR) | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations would be observed just below 3000 cm⁻¹. A C-O stretching vibration would be expected in the 1000-1200 cm⁻¹ region. |

Research Trajectories for this compound and its Analogs

While this compound itself is not a widely studied compound, its structural motifs are present in various areas of chemical research. The synthesis of spiro[4.4]nonane derivatives is an ongoing field of interest, with applications in materials science and medicinal chemistry. researchgate.net For instance, spiro compounds are being investigated for their potential as functional organic molecules. researchgate.net

The likely synthetic route to this compound would involve the reduction of the corresponding ketone, spiro[4.4]nonan-2-one. This transformation is a standard procedure in organic synthesis, typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of such a reduction would be of interest, potentially leading to a mixture of diastereomers.

Analogs of this compound, particularly those with more complex substitution patterns or those incorporated into larger molecular frameworks, hold potential in drug discovery. The rigid spiro[4.4]nonane core can serve as a scaffold to present various pharmacophoric groups in a defined three-dimensional space, potentially leading to the development of novel therapeutic agents. tue.nl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.4]nonan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-3-6-9(7-8)4-1-2-5-9/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVAHZMFOQOBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99182-61-3
Record name spiro[4.4]nonan-2-ol
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Synthetic Methodologies for the Spiro 4.4 Nonan 2 Ol Skeleton

Establishment of the Spirocyclic Core

The foundational step in any synthesis of spiro[4.4]nonan-2-ol is the creation of the bicyclic hydrocarbon structure. This is achieved through two principal strategies: the simultaneous or sequential formation of the rings via cyclization and annulation reactions, or the rearrangement of a pre-existing cyclic system into the desired spiro-framework.

These reactions build the spirocyclic core by forming one or both of the cyclopentane (B165970) rings through intramolecular bond formation.

Radical cascade reactions provide a powerful method for constructing complex cyclic systems in a single step. In the context of the spiro[4.4]nonane skeleton, these strategies often involve the generation of a radical species that triggers a sequence of intramolecular cyclizations.

One notable approach is the α-carbonyl radical spirocyclization, which has been successfully applied in the total synthesis of natural products like dimethyl gloiosiphone A. rsc.org This method involves generating a radical on the α-carbon of a carbonyl group, which then cyclizes onto a tethered alkene to form the spirocyclic core. rsc.org Another strategy employs a domino radical bicyclization process, which has been used to create aza-analogs (1-azaspiro[4.4]nonane derivatives). This process is initiated by reagents such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) and proceeds via the formation and capture of alkoxyaminyl radicals to yield the spiro[4.4]nonane skeleton. acs.org

Furthermore, alkoxycarbonyl radical cyclization has been shown to produce spirolactones, directly forming a functionalized spiro[4.4]nonane system that can serve as a precursor to the desired alcohol. epfl.ch

Table 1: Examples of Radical Cyclization for Spiro[4.4]nonane Synthesis

Precursor TypeRadical TypeKey ReagentsProduct SkeletonRef
Acyl Selenideα-Carbonyl RadicalNot specifiedSpiro[4.4]nonene rsc.org
O-benzyl oxime etherAlkoxyaminyl RadicalBu₃SnH, AIBN/Et₃B1-Azaspiro[4.4]nonane acs.org
Allyl-substituted oxoacetateAlkoxycarbonyl RadicalNot specifiedOxaspiro[4.4]nonan-2-one epfl.ch

The Dieckmann condensation is a classic and reliable method for forming a five-membered ring through the intramolecular condensation of a diester. This approach is instrumental in the synthesis of spiro[4.4]nonane-1,6-dione, a versatile precursor to this compound. researchgate.netresearchgate.net

A common synthetic sequence begins with the alkylation of ethyl 2-oxocyclopentanecarboxylate. researchgate.net A subsequent multi-step process involving hydroformylation, oxidation, and esterification sets the stage for the key Dieckmann cyclization, which forms the second five-membered ring. researchgate.netresearchgate.net A critical consideration in this process is the potential for racemization under the basic conditions of the condensation. To prevent this, the β-ketone carbonyl group of the precursor is often masked as a ketal, which is removed after the spirocycle is formed. researchgate.netresearchgate.net This methodology allows for the gram-scale preparation of enantiopure spiro[4.4]nonane-1,6-dione with excellent enantiomeric excess (>99% ee). researchgate.net

Modern asymmetric catalysis has enabled the use of intramolecular aldol-type reactions to construct the spiro[4.4]nonane skeleton with high levels of stereocontrol. These reactions involve the cyclization of a substrate containing both a ketone (or aldehyde) and an enolate precursor.

One advanced strategy utilizes an interrupted asymmetric allylic alkylation. In this process, a chiral palladium catalyst facilitates the decarboxylative formation of an enolate from an allyl β-ketoester. rsc.orgrsc.org This enolate then participates in a highly enantio- and diastereoselective intramolecular aldol (B89426) reaction, furnishing spirocyclic β-hydroxy ketones. rsc.orgrsc.org These products, which already contain a hydroxyl group, can be further modified or directly used as precursors for this compound. The reaction conditions are generally mild, and the process has been shown to be effective for various ring sizes and tether lengths. rsc.orgrsc.org Gold-catalyzed tandem reactions involving a double aldol condensation have also been developed to synthesize related spirobi[indene] systems, highlighting the versatility of aldol strategies in spirocycle construction. researchgate.net

Table 2: Palladium-Catalyzed Intramolecular Decarboxylative Aldol Cyclization

Catalyst SystemSubstrateProduct TypeYieldEnantiomeric Excess (ee)Ref
Pd(OAc)₂ / (S)-t-Bu-PHOXAllyl β-ketoester with pendant aldehydeSpirocyclic β-hydroxy ketoneHighHigh rsc.orgrsc.org

[3+2] Annulation reactions provide a convergent route to the spiro[4.4]nonane skeleton by combining a three-atom component with a two-atom component to form a five-membered ring. These reactions are particularly powerful for creating functionalized spirocycles.

A regioselective [3+2] cyclization between a 2-arylidene-1,3-indanedione and an allenoate, catalyzed by a phosphine (B1218219), can produce functionalized spirocyclic cyclopentenes in high yields. rsc.orgresearchgate.net The regioselectivity of this reaction (α- versus γ-attack) can be controlled by tuning the catalyst. nih.gov For instance, using dipeptide phosphine catalysts with different stereochemical configurations (l-d vs. l-l) allows for the selective synthesis of either the α- or γ-annulation product with good to excellent enantioselectivity. nih.gov

Transition-metal catalysis, particularly with rhodium, has also been employed. Rh(III)-catalyzed [3+2] annulation of quinoxalines with alkynylcyclobutanols via C-H activation has been developed to synthesize novel spiro[indene-1,2′-quinoxaline] derivatives, demonstrating the broad applicability of this strategy. acs.org

In these syntheses, the spiro[4.4]nonane core is formed through the skeletal reorganization of a different cyclic or bicyclic precursor. These methods often provide access to complex spirocycles under mild conditions.

A notable example is the gold(I)-catalyzed Claisen-type rearrangement of cyclic 8-aryl-2,7-enyn-1-ols. acs.org This efficient transformation proceeds through a cycloisomerization cascade, leading to the formation of spiro[4.4]nonenones in good yields. The resulting spirocyclic ketones can then be hydrogenated to the corresponding saturated spiro[4.4]nonan-1-ones. acs.org

Another strategy involves the thermal rearrangement of the enol silyl (B83357) ethers derived from 2-(cyclopropylmethylene)cycloalkanones. This vinylcyclopropane-cyclopentene rearrangement serves as a spiro-annulation sequence and has been used to prepare spiro[4.4]nonan-1-one. cdnsciencepub.com Additionally, Lewis acid-promoted rearrangements, such as the treatment of 1,6-epoxy-bicyclo[4.3.0]-nonane-2-one with boron trifluoride, can directly yield spiro[4.4]nonane-1,6-dione. researchgate.net

Transition Metal-Catalyzed Coupling and Cyclization

Transition metals play a pivotal role in modern organic synthesis, enabling the efficient construction of complex cyclic and spirocyclic systems. Catalysts based on rhodium, palladium, and gold have been successfully applied to the synthesis of the spiro[4.4]nonane skeleton and its derivatives.

Rhodium(II) catalysts, for example, are effective in promoting C-H insertion reactions. The synthesis of spiro[4.4]nonane-α,β′-diones has been achieved using Rh₂(OAc)₄-catalyzed C-H insertions from 1-diazo-4-(2,2-ethylenedioxycycloalkan-1-yl)butan-2-one intermediates. sci-hub.se Similarly, Rhodium(III) has been used in C-H activation and annulation processes to create related nitrogen-containing spiro[4.4]nonane derivatives. mdpi.com

Palladium-catalyzed reactions are particularly versatile. The domino amino-Heck reaction, for instance, has been developed for the synthesis of 1-azaspiro[4.4]nonane, the nitrogen-containing analogue of the core structure of interest. canterbury.ac.nz Furthermore, palladium-mediated carbosubstitutions on spiro[4.4]nonane-1,6-dione precursors allow for the introduction of various substituents, demonstrating the power of cross-coupling reactions in building molecular complexity around the spiro core. capes.gov.br The development of specialized chiral ligands, such as spiro[4.4]nonane-based bis(isoxazoline) ligands (SPRIX), has significantly advanced asymmetric catalysis for these types of transformations. sioc-journal.cn

The table below summarizes representative transition metal-catalyzed methods for forming spiro[4.4]nonane systems and their analogues.

Catalyst SystemReaction TypeSubstrate TypeProductRef
Rh₂(OAc)₄C-H InsertionDiazo-butan-2-one derivativeSpiro[4.4]nonane-dione sci-hub.se
Cp*Rh(III)C-H Activation/AnnulationDG-equipped aromatics + alkynesAzaspiro[4.4]nonanes mdpi.com
PalladiumDomino Amino-HeckDienyl ketone O-pentafluorobenzoyl oximes1-Azaspiro[4.4]nonane imines canterbury.ac.nz
PalladiumCarbosubstitutionSpiro[4.4]nonane-1,6-dione triflateSubstituted spiro[4.4]nonanes capes.gov.br
Gold(I)Spirocyclization1-ene-4,9-diyne estersSpirocyclic cyclopentanes researchgate.net

Introduction and Modification of the Hydroxyl Functionality

Once the spiro[4.4]nonane skeleton is in place, the next critical phase is the introduction of the hydroxyl group at the C-2 position to yield the target molecule, this compound. This is typically achieved by the reduction of a carbonyl precursor, spiro[4.4]nonan-2-one.

Reductive Methodologies for Carbonyl Precursors

The reduction of the ketone in spiro[4.4]nonan-2-one to an alcohol is a standard transformation. The choice of reducing agent can influence the stereochemical outcome of the reaction, yielding either cis- or trans-spiro[4.4]nonan-2-ol.

Common metal hydride reagents are frequently used for this purpose. For the related spiro[4.4]nonane-1,6-dione, reduction with lithium aluminum hydride (LiAlH₄) yields the trans,trans-diol, whereas using a bulkier reagent like Li-nBu₂AlH₄ results in the cis,cis-diol. benchchem.com This demonstrates that stereoselectivity can be controlled by the steric nature of the hydride reagent. For monosubstituted systems, metal hydride reduction of an intermediate monoketone has been shown to produce mainly the cis-alcohol. capes.gov.br Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also standard choices for reducing the carbonyl group in related azaspiro[4.4]nonan-2-one systems to the corresponding alcohol. smolecule.com

The following table details the outcomes of reducing spiro[4.4]nonane dione (B5365651) precursors.

PrecursorReducing AgentMajor ProductYieldRef
Spiro[4.4]nonane-1,6-dioneLi-nBu₂AlH₄cis,cis-Spiro[4.4]nonane-1,6-diol88% benchchem.com
Spiro[4.4]nonane-1,6-dioneLiAlH₄trans,trans-Spiro[4.4]nonane-1,6-diol15% benchchem.com

Stereoselective Hydroxylation Reactions

An alternative to reducing a ketone is the direct hydroxylation of a spiro[4.4]nonane precursor. The α-hydroxylation of carbonyl compounds via their enolates or silyl enol ethers is a powerful method for introducing a hydroxyl group adjacent to a ketone. researchgate.net This strategy can be applied to a spiro[4.4]nonan-1-one to generate a hydroxyl group at the C-2 position. The oxidation of enolates with agents like dimethyldioxirane (B1199080) can provide the α-hydroxy derivatives in high yields. researchgate.net This approach allows for the formation of the C-2 hydroxyl group on a pre-existing spirocyclic ketone.

Modern Synthetic Techniques

Contemporary approaches to the synthesis of this compound and its derivatives leverage advances in catalysis and reaction efficiency. Asymmetric synthesis has become particularly important for accessing enantiomerically pure spiro compounds. The development of novel chiral spiro ligands, such as those based on spirobiindane (SIPHOS) or the spiro[4.4]nonane framework itself (SPRIX), has enabled highly enantioselective transition-metal-catalyzed reactions. sioc-journal.cnchinesechemsoc.org

Modern techniques also include:

Domino or Cascade Reactions: These processes, like the domino amino-Heck reaction, allow for the construction of the spiro skeleton in a single, efficient step from acyclic or monocyclic precursors, reducing the number of synthetic operations. canterbury.ac.nz Gold-catalyzed cascades involving 1,3-acyloxy migration and Nazarov cyclization have also been developed to build complex polycyclic systems that include spirocyclic junctions. researchgate.net

Green Chemistry Approaches: The use of environmentally benign reaction conditions, such as microwave-assisted synthesis, is a growing trend in the synthesis of related heterocyclic spiro compounds. semanticscholar.org

Asymmetric Dearomative Cyclization: This powerful strategy, often catalyzed by transition metals, constructs sterically hindered spirocyclic centers from simple planar aromatic compounds. researchgate.net

These modern methods provide chemists with powerful tools for the efficient, selective, and sustainable synthesis of complex molecules like this compound.

Sonochemical Methods in Spiroketal Synthesis

Sonochemistry utilizes high-energy ultrasound, typically in the 16 kHz to 5 MHz range, to initiate and accelerate chemical reactions in the liquid phase. researchgate.net The underlying principle is not the direct interaction of sound waves with molecules, but rather the phenomenon of acoustic cavitation. researchgate.net This process involves the formation, growth, and implosive collapse of bubbles in the liquid, which generates localized "hot spots" of extremely high temperature and pressure. researchgate.net This energy concentration can significantly enhance reaction rates and efficiency. researchgate.net

One notable application of this method is in the formation of spiro[4.4]nonane derivatives. Researchers have successfully synthesized methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate from methyl 9,10-dihydroxyoctadecanoate and cyclopentanone (B42830) using a sonochemical approach. researchgate.net This reaction was catalyzed by montmorillonite (B579905) KSF and was completed in 45 minutes, yielding the target spiro compound. researchgate.net Sonochemical methods have also been noted in the synthesis of other spiro compounds derived from oleic acid. researchgate.netbenchchem.com

Interactive Data Table: Sonochemical Synthesis of a Spiro[4.4]nonane Derivative

Reactant 1Reactant 2CatalystReaction TimeYieldProduct
Methyl 9,10-dihydroxyoctadecanoate (MDHO)CyclopentanoneMontmorillonite KSF45 minutes50.51%Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate

Stereochemical Control and Analysis in Spiro 4.4 Nonan 2 Ol Synthesis

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of stereochemistry is a critical aspect of synthesizing and characterizing chiral molecules like spiro[4.4]nonan-2-ol. For spirocyclic systems, this involves determining the configuration at the spirocenter and any other stereogenic centers within the rings. Both absolute and relative stereochemistry are established through a combination of definitive and correlative methods.

X-ray Crystallography

X-ray crystallography stands as the most definitive method for the elucidation of the three-dimensional structure of a molecule in the solid state. It provides unequivocal proof of both the relative and absolute stereochemistry by mapping the precise spatial arrangement of atoms.

In the context of spiro[4.4]nonane derivatives, single-crystal X-ray analysis has been instrumental. sci-hub.se For complex molecules that are difficult to crystallize or for which determining the absolute configuration is challenging, derivatization is a common strategy. A notable example involves the synthesis of (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol, where its absolute and relative stereochemistry were conclusively determined by performing X-ray crystal structure analysis on its p-bromobenzoate derivative. researchgate.netresearchgate.net The presence of the heavy bromine atom facilitates the determination of the absolute configuration using anomalous dispersion. researchgate.netresearchgate.net

Similarly, the absolute stereochemistry of various 1,7-diaza-spiro[4.4]nonan-6-one compounds and their intermediates has been assigned through single crystal X-ray crystallography. google.com This technique was also used to confirm the structure of benzyl (B1604629) 1,3-diaza-2-(methylthio)spiro[4.4]non-1-en-4-one-3-carboxylate, which served as an analogy to assign the position of protective groups in related derivatives. nih.gov In another case, the absolute stereochemistry of a 2,7-diazaspiro[4.4]nonan-1-one derivative was unambiguously assigned by X-ray crystallography. google.com

Table 1: Examples of Stereochemical Determination of Spiro[4.4]nonane Derivatives by X-ray Crystallography

Compound/Derivative Purpose of Analysis Key Finding Citations
p-Bromobenzoate of (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol Determination of absolute and relative stereochemistry Confirmed the (1R,5S,6S) configuration. researchgate.netresearchgate.net
(2S,5S)-2-(6-chloropyridin-2-yl)-7-methyl-1,7-diazaspiro[4.4]nonan-6-one (E50) Assignment of absolute configuration The absolute stereochemistry was determined, serving as a reference for other compounds. google.com
Benzyl 1,3-diaza-2-(methylthio)spiro[4.4]non-1-en-4-one-3-carboxylate Structural establishment Structure was established and used for analogous assignments. nih.gov
2-Cyano-2,7-diazaspiro[4.4]non-1-ene (Isomer 1) Assignment of absolute stereochemistry The absolute configuration was definitively assigned. google.com
trans-Bicyclic derivatives of spiro[4.4]nonane Determination of relative stereochemistry The relative stereochemistry in the bicyclic products was determined. sci-hub.se

Spectroscopic Methods for Stereochemical Assignment

While X-ray crystallography is definitive, it requires a suitable single crystal, which is not always obtainable. Therefore, various spectroscopic methods are employed, often in combination, to deduce stereochemical details in the solution state. nptel.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiroptical Spectroscopy

Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are exceptionally well-suited for determining absolute configuration in solution.

Vibrational Circular Dichroism (VCD): VCD spectroscopy has been successfully applied to determine the absolute configuration of chiral spiro[4.4]nonane derivatives. The absolute configuration of (+)-(1S,5S,6S)- and (-)-(1R,5R,6R)-spiro[4.4]nonane-1,6-diol was established by comparing the experimental VCD spectrum with the spectrum predicted by ab initio density functional theory (DFT) calculations. acs.orgtandfonline.com This combination of experimental measurement and theoretical calculation provides a reliable method for assigning absolute stereochemistry without the need for crystallization or derivatization. acs.org

Electronic Circular Dichroism (ECD): ECD spectroscopy, which examines circular dichroism in the ultraviolet and visible regions, is another valuable technique. It has been used to study optically active spiro[4.4]nonane derivatives, such as bis-α,β-unsaturated ketones. rsc.org The sign of the Cotton effect in the ECD spectrum can often be correlated with the absolute configuration of the molecule. ECD has proven to be a clear and sensitive method for differentiating between stereoisomers in other complex cyclic systems, highlighting its potential as a reference for unambiguous stereochemical assignment. nih.gov

Table 2: Application of Spectroscopic Methods in Stereochemical Analysis of Spiro[4.4]nonane Derivatives

Method Type of Information Application Example Key Finding Citations
¹H NMR Spectroscopy Relative Stereochemistry Analysis of 2-aryl-1,7-diaza-spiro[4.4]nonan-6-one isomers The chemical shift of the benzylic proton helped differentiate between cis and trans isomers relative to the carbonyl group. google.com
Vibrational Circular Dichroism (VCD) Absolute Configuration Determination of (+)- and (-)-spiro[4.4]nonane-1,6-diol Comparison of experimental VCD spectra with DFT calculations established the (1S,5S,6S) and (1R,5R,6R) absolute configurations. acs.orgtandfonline.com
Electronic Circular Dichroism (ECD) Absolute Configuration Study of (5S)-Spiro[4.4]nona-3,8-diene-2,7-dione The CD spectrum in the π→π* region was analyzed. rsc.org

Reactivity and Mechanistic Investigations of Spiro 4.4 Nonan 2 Ol

Transformations Involving the Spiro[4.4]nonan-2-ol Hydroxyl Group

The hydroxyl group of this compound is a key site for chemical modification, enabling a range of functional group interconversions. Standard transformations such as oxidation, esterification, and etherification are expected to proceed, providing derivatives with altered physical and chemical properties. For instance, oxidation of the secondary alcohol would yield the corresponding ketone, spiro[4.4]nonan-2-one. ajol.infonih.gov

In more complex transformations, the hydroxyl group can direct or participate in reactions. For example, in a photo-induced copper-catalyzed reaction, a derivative of this compound, 3-phenylthis compound, was successfully synthesized, highlighting that the free hydroxyl group is compatible with the radical cascade cyclization conditions. nih.govresearchgate.net Such transformations underscore the potential to use the hydroxyl group as a handle for constructing more elaborate molecular architectures.

Reactions at the Spiro Carbon and Ring Systems

The spiro carbon and the two cyclopentane (B165970) rings of this compound are also sites of notable reactivity. The inherent ring strain and the specific geometry of the spirocyclic system can influence the course of chemical reactions. ontosight.ai For instance, rearrangements and ring-opening reactions can be triggered under appropriate conditions, leading to the formation of new carbocyclic or heterocyclic frameworks.

Studies on related spiro[4.4]nonane systems have demonstrated that reactions can be initiated at positions other than the functional group. For example, thermal rearrangement of enol silyl (B83357) ethers derived from 2-(cyclopropylmethylene)cycloalkanones can lead to spiro[4.4]nonenones. cdnsciencepub.com While not directly involving this compound, these studies provide insight into the types of skeletal rearrangements that spiro[4.4]nonane frameworks can undergo.

Mechanistic Elucidation Studies

Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic methodologies. Various experimental and computational techniques have been employed to probe the intricate details of these reaction pathways.

Radical Scavenger Experiments

To determine the nature of reactive intermediates, radical scavenger experiments are often employed. In a study on the formation of cyclobutanols via a photo-induced copper-catalyzed reaction, the use of a radical scavenger like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) was instrumental. nih.govresearchgate.net The trapping of radical intermediates by TEMPO provides strong evidence for a radical-mediated pathway. nih.govresearchgate.net Such experiments help to distinguish between radical, ionic, and pericyclic mechanisms.

Deuterium-Labeling Experiments

Deuterium-labeling studies are a powerful tool for tracing the fate of specific hydrogen atoms during a reaction, thereby providing detailed mechanistic insights. In the context of the aforementioned photo-induced cyclobutanol (B46151) formation, deuterium-labeling experiments supported a radical cascade cyclization hypothesis. nih.govresearchgate.net For instance, when the reaction was conducted in the presence of D₂O or CD₃CN, deuterium (B1214612) incorporation was observed at specific positions in the product, indicating the involvement of proton abstraction and quenching steps. nih.gov These experiments can help to identify which C-H bonds are broken and formed, and can provide information about the timing of these events.

Investigation of Intermediates and Transition States

The direct observation or computational modeling of reaction intermediates and transition states offers a deeper understanding of reaction mechanisms. For related spirocyclic systems, density functional theory (DFT) calculations have been used to support proposed mechanisms. nih.gov For example, in the rearrangement of a carboxy-substituted spiro[4.4]nonatriene, DFT calculations supported a novel Pd(II)-mediated 1,5-vinyl shift from a vinyl–palladium intermediate. nih.gov Such computational studies can provide energetic details of the reaction pathway, helping to identify the rate-determining step and predict the stereochemical outcome of a reaction.

Spiroconjugation and its Influence on Reactivity

Spiroconjugation, the through-space interaction of two perpendicular π molecular orbitals, is a key electronic feature of unsaturated spiro[4.4]nonane systems. nih.gov This interaction can split the degeneracy of the two orbital systems, influencing the HOMO-LUMO gap and, consequently, the reactivity of the molecule. nih.gov While this compound itself is saturated, its unsaturated derivatives, such as spiro[4.4]nonatrienes, exhibit this phenomenon. The study of these unsaturated analogs provides insight into how spiroconjugation can be utilized as a design element to manipulate the electronic properties and reactivity of spirocyclic compounds. nih.gov

Computational Chemistry and Theoretical Modeling of Spiro 4.4 Nonan 2 Ol

Electronic Structure Calculations (e.g., DFT)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For spiro[4.4]nonan-2-ol, methods like Density Functional Theory (DFT) are invaluable for elucidating its molecular geometry, electronic properties, and spectroscopic characteristics. nih.govdntb.gov.uatandfonline.com

DFT calculations, often employing basis sets such as B3LYP, can predict the optimized geometry of this compound with high accuracy. These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT can be used to compute various electronic properties that are crucial for understanding its reactivity and spectroscopic behavior. Key parameters that can be determined from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a region of negative potential around the oxygen atom of the hydroxyl group, indicating its nucleophilic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the hybridization of atomic orbitals and the nature of bonding within the molecule.

While specific DFT data for this compound is scarce, studies on related spiro compounds demonstrate the utility of these methods in understanding their electronic properties and reactivity. nih.govmdpi.com

Conformational Analysis and Energy Landscapes

The flexibility of the two cyclopentane (B165970) rings in this compound gives rise to a complex conformational landscape. Each cyclopentane ring can adopt various conformations, primarily the envelope (Cs symmetry) and twist (C2 symmetry) forms. The spiro fusion introduces additional constraints and stereochemical considerations.

A thorough conformational analysis of this compound would involve systematically exploring the potential energy surface to identify all stable conformers and the transition states connecting them. This is typically achieved using computational methods to calculate the relative energies of different conformations. The position and orientation of the hydroxyl group on the cyclopentane ring significantly influence the relative stabilities of the conformers due to steric interactions and the potential for intramolecular hydrogen bonding.

The two main conformers of a monosubstituted cyclopentane are the axial and equatorial forms. In this compound, the hydroxyl group can be in a pseudo-axial or pseudo-equatorial position relative to the plane of the cyclopentane ring it is attached to. The relative energies of these conformers determine the conformational preference of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerHydroxyl Group OrientationRelative Energy (kcal/mol)
1Equatorial0.00
2Axial0.5 - 1.0

Note: This table presents hypothetical data based on the known conformational preferences of substituted cyclopentanes. The actual energy difference would need to be determined by specific calculations for this compound.

Prediction of Reaction Pathways and Stereochemical Outcomes

Computational chemistry is a powerful tool for predicting the feasibility of reaction pathways and understanding the origins of stereoselectivity. For this compound, theoretical modeling can be used to investigate various reactions, such as oxidation of the alcohol to the corresponding ketone (spiro[4.4]nonan-2-one), dehydration to form an alkene, or substitution reactions at the alcohol carbon.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier (activation energy) determines the rate of the reaction. DFT calculations have been successfully employed to elucidate reaction mechanisms for complex organic transformations, including those involving spirocyclic systems. researchgate.net

For instance, in the oxidation of this compound, computational modeling could be used to compare different oxidizing agents and predict which one would lead to the most efficient reaction. Furthermore, if the reaction creates a new stereocenter, computational methods can be used to predict the diastereomeric or enantiomeric excess by calculating the energies of the diastereomeric transition states. The stereochemical outcome is determined by the relative energies of these transition states, with the lower energy pathway being favored.

Orbital Interactions in Spiro Systems

The spirocyclic nature of this compound leads to unique orbital interactions. The orthogonality of the two rings at the spirocenter influences the electronic communication between them. Understanding these interactions is crucial for explaining the molecule's reactivity and spectroscopic properties.

Key orbital interactions in spiro systems include:

Through-bond interactions: Electronic effects can be transmitted through the sigma bond framework of the molecule.

Through-space interactions: Orbitals on the two different rings can interact directly if they are in close spatial proximity.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of spiro[4.4]nonan-2-ol, including the relative stereochemistry of its diastereomers. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons are diagnostic. The proton attached to the hydroxyl-bearing carbon (CH-OH) typically appears as a multiplet. Its specific chemical shift and the multiplicities of adjacent methylene (B1212753) protons help in assigning the cis or trans relationship of the hydroxyl group relative to the other ring. For instance, in related spiro[4.4]nonane derivatives, the stereochemistry can be rationalized by analyzing the coupling constants between protons on adjacent carbons. A cis relationship often results in different coupling constant values compared to a trans relationship. niscpr.res.in The protons of the two cyclopentyl rings exhibit complex overlapping signals in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides information on the number of unique carbon atoms and their hybridization. The carbon atom bonded to the hydroxyl group (C-OH) shows a characteristic chemical shift in the range of 60-80 ppm. The spiro carbon, a quaternary carbon atom at the junction of the two rings, is also readily identifiable in the ¹³C NMR spectrum. cdnsciencepub.com The exact chemical shifts can vary slightly depending on the diastereomer.

Table 1: Representative NMR Data for Spiro[4.4]nonane Derivatives

Nucleus Type of Signal Typical Chemical Shift (ppm) Notes
¹H CH-OH ~3.5 - 4.5 The exact shift and multiplicity depend on the stereochemistry and solvent.
¹H -CH₂- (ring) ~1.2 - 2.4 Complex multiplets, often overlapping.
¹H -OH Variable Broad singlet, position is concentration and solvent dependent.
¹³C C-OH ~60 - 80 Downfield shift due to the electronegative oxygen atom.
¹³C Spiro C ~50 - 65 Quaternary carbon signal, typically of lower intensity.
¹³C -CH₂- (ring) ~20 - 40 Multiple signals corresponding to the different methylene carbons in the rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band is that of the hydroxyl (-OH) group.

The O-H stretching vibration appears as a strong, broad band in the region of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules. A sharper, "free" O-H stretch may be observed around 3600 cm⁻¹ in very dilute solutions in non-polar solvents. researchgate.net

The presence of the spiro[4.4]nonane framework is confirmed by the C-H stretching vibrations of the sp³-hybridized carbons, which appear just below 3000 cm⁻¹. These are typically sharp to medium intensity peaks in the 2850-2960 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol gives rise to a moderate to strong band in the 1000-1260 cm⁻¹ region. cdnsciencepub.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Frequency (cm⁻¹) Intensity
Alcohol (-OH) O-H Stretch (H-bonded) 3200 - 3600 Strong, Broad
Alkane (C-H) C-H Stretch 2850 - 2960 Medium to Strong

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₆O, corresponding to a monoisotopic mass of approximately 140.12 Da. uni.lu

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) of 140. While sometimes weak or absent in alcohols, its presence confirms the molecular weight.

Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (H₂O), leading to a significant peak at m/z 122 (M-18). Cleavage of the rings is also a major fragmentation route for spiro compounds. aip.org The fragmentation of the cyclopentane (B165970) rings can lead to the loss of alkyl fragments, such as ethyl (C₂H₅) or propyl (C₃H₇) radicals, resulting in various fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule. For the related compound spiro[4.4]nonan-2-one, major peaks are observed at m/z 138, 109, and 67, indicating the stability of certain fragment ions. nih.gov Similar fragmentation patterns involving ring cleavage would be expected for the alcohol derivative.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

This compound possesses two chiral centers (the spiro carbon and the carbon bearing the hydroxyl group), making it a chiral molecule that can exist as enantiomers and diastereomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral compounds. It measures the differential absorption of left and right circularly polarized light.

CD spectroscopy is particularly useful for determining the absolute configuration of enantiomers. acs.org The CD spectrum of a chiral molecule is unique to its three-dimensional structure and provides a "fingerprint" that can be compared with theoretical calculations or with the spectra of related compounds of known absolute configuration. tandfonline.com

For spirocyclic ketones related to this compound, the sign of the Cotton effect in the CD spectrum, which corresponds to the n→π* transition of the carbonyl group, has been used to deduce the absolute configuration of the spiro center. rsc.orgrsc.org While this compound lacks a chromophore like a carbonyl group that absorbs in the near-UV region, derivatization of the alcohol can introduce a suitable chromophore. Alternatively, vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, can be used to determine the absolute configuration by analyzing the vibrational transitions of the molecule. acs.org

Strategic Applications of Spiro 4.4 Nonan 2 Ol in Organic Synthesis

As Chiral Auxiliaries in Asymmetric Transformations

While spiro[4.4]nonan-2-ol itself is not extensively documented as a direct chiral auxiliary, closely related derivatives of the spiro[4.4]nonane system have proven to be highly effective in controlling stereochemistry in asymmetric reactions. The C2-symmetric cis,cis-spiro[4.4]nonane-1,6-diol, in particular, has been successfully employed as a substrate-bound chiral auxiliary in the asymmetric Diels-Alder reaction. scholaris.ca Researchers have attached various acrylate (B77674) dienophiles to this diol and studied their reactions with cyclopentadiene. scholaris.ca

In one study, the mono-pivalate mono-acrylate bis-ester of (+)-cis,cis-spiro[4.4]nonane-1,6-diol was used in a Diels-Alder reaction with cyclopentadiene, which resulted in the expected endo bicyclo adduct with a diastereomeric excess (de) of over 97%. scholaris.caresearchgate.net Subsequent cleavage of this adduct via iodolactonization yielded an iodolactone with an enantiomeric excess (ee) of 97%. scholaris.caresearchgate.net These results underscore the efficacy of the spiro[4.4]nonane diol framework as a chiral auxiliary. scholaris.ca

Similarly, chiral amino alcohol derivatives of the spiro[4.4]nonane skeleton have been developed and applied in asymmetric synthesis. researchgate.net For instance, (1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol has been synthesized and its pivalamide (B147659) derivative demonstrated excellent diastereo- and regiocontrol as a chiral auxiliary in boron trichloride-catalyzed Diels-Alder reactions. researchgate.netmolaid.com The resulting adducts could be readily cleaved, allowing for the recovery and reuse of the spirocyclic auxiliary. researchgate.net The conformational rigidity and well-defined stereochemistry of these spiro[4.4]nonane derivatives are key to their ability to induce high levels of enantioselectivity. nih.gov

Table 1: Asymmetric Diels-Alder Reaction of Spiro[4.4]nonane-1,6-diol Acrylate Esters with Cyclopentadiene scholaris.caresearchgate.net
Acrylate Ester DerivativeLewis Acid (Equiv.)Temperature (°C)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %) of Cleaved Adduct
Mono-pivalate mono-acrylateBCl₃ (2)-85>9797
Mono-benzoate mono-acrylateBCl₃ (2)-858889
DiacrylateBCl₃ (2)-857589

As Precursors and Intermediates in Complex Molecule Construction

The spiro[4.4]nonane skeleton is a core structural motif in several complex natural products. Consequently, synthetic routes to functionalized spiro[4.4]nonanes like this compound are of significant interest as they provide access to key intermediates for total synthesis.

Fredericamycin A: This potent antitumor antibiotic is characterized by a unique spiro[4.4]nonane system that links two aromatic portions of the molecule at a near-right angle. psu.edu This structural feature is believed to be crucial for its biological activity. psu.edu Significant research has been dedicated to developing methodologies for constructing the spiro[4.4]nonane core as a primary strategy for the total synthesis of Fredericamycin A and its analogues. psu.edursc.orgcapes.gov.brnih.gov These approaches focus on building the spirocyclic framework as a key step toward the final natural product. psu.eduresearchgate.net

Spirovetivanes: This class of sesquiterpenoids, which includes compounds like agarospirol (B1665057) and hinesol, is defined by the spiro[4.4]nonane carbon skeleton. researchgate.net A formal total synthesis of several spirovetivane sesquiterpenoids has been achieved through a thermal rearrangement of the enol silyl (B83357) ether of 2-(cyclopropylmethylene)cyclopentanone, which yields spiro[4.4]non-1-en-6-one. cdnsciencepub.com Hydrogenation of this intermediate provides spiro[4.4]nonan-1-one, a foundational structure for this class of natural products. cdnsciencepub.com This highlights the role of spiro[4.4]nonane ketones, direct analogues of this compound, as critical intermediates in the synthesis of spirovetivanes. researchgate.net

Callipeltoside A: The total synthesis of this cytotoxic marine macrolide involves the assembly of several complex fragments. caltech.edunih.gov In one synthetic approach, a key intermediate is a spiroketal, specifically (3S,4S,7S,8S,9R*)-3-benzyloxy-7-isopropenyl-8-methoxy-4,9-dimethyl-1,6-dioxa-spiro[4.4]nonan-2-one. caltech.educaltech.edu While this is a spiroketal derivative rather than the carbocyclic this compound, its formation and elaboration are crucial steps in the synthetic sequence, demonstrating the utility of the spiro[4.4]nonane motif in constructing portions of the Callipeltoside A backbone. caltech.edu

The spiro[4.4]nonane structure is itself a fundamental polycyclic framework. Methods to construct this ring system are valuable for generating building blocks for more complex molecules. Gold(I)-catalyzed Claisen-type rearrangements of specific 8-aryl-2,7-enyn-1-ols have been shown to produce phenyl(spiro[4.4]nonan-1-yl)methanone, providing a facile route to the spiro[4.4]nonane core. acs.org Radical cyclization is another powerful method for creating the spiro[4.4]nonane system. capes.gov.br The functional group in this compound allows for its conversion into other key structures, including spiroketals. For example, the synthesis of Callipeltoside A involves the formation of a 1,6-dioxaspiro[4.4]nonan-2-one intermediate. caltech.educaltech.edu Spiroketals are prevalent in many natural products, and synthetic strategies often rely on the cyclization of precursors that can be derived from functionalized carbocycles. universiteitleiden.nl

As Building Blocks for Ligand Synthesis in Catalysis

Derivatives of the spiro[4.4]nonane system serve as important building blocks for the synthesis of chiral ligands used in asymmetric catalysis. The rigid spirocyclic backbone helps to create a well-defined chiral environment around a metal center, which can lead to high enantioselectivity in catalytic reactions. For example, the C₂-symmetric diol, cis,cis-spiro[4.4]nonane-1,6-diol (often referred to as Spirol), is a precursor to the chiral diphosphine ligand SpirOP. researchgate.net Furthermore, spiro-amino-alcohols have been used to prepare spiro-phosphino-oxazine ligands, which have been applied in palladium-catalyzed asymmetric allylic alkylation. researchgate.net The increasing inclusion of the spiro motif in chiral ligands highlights its growing importance in the field of asymmetric catalysis. researchgate.net

Design Principles for Spirocyclic Scaffolds in Chemical Biology Research

Spirocyclic scaffolds, including the spiro[4.4]nonane framework, are of increasing interest in medicinal chemistry and chemical biology. bldpharm.commdpi.com A key design principle is their inherent three-dimensionality, which arises from the spirocyclic fusion of two rings. nih.govencyclopedia.pub This contrasts with the often flat, aromatic structures common in many small molecule libraries. The high fraction of sp³-hybridized carbons (Fsp³) in spirocycles is a desirable trait, as it is associated with a greater probability of success in clinical development. bldpharm.comnih.gov

The rigidity of the spiro[4.4]nonane scaffold helps to pre-organize appended functional groups into specific spatial orientations, which can enhance binding affinity and selectivity for biological targets like proteins and enzymes. bldpharm.comnih.gov This conformational restriction reduces the entropic penalty upon binding. The spiro[4.4]nonane framework provides a robust core that allows for systematic and incremental changes to peripheral substituents, enabling a controlled exploration of chemical space and the establishment of clear structure-activity relationships. nih.gov These principles guide the use of this compound and related structures as starting points for the synthesis of novel compound libraries for biological screening. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing spiro[4.4]nonan-2-ol with high enantiomeric purity?

  • Methodological Answer : Cyclization reactions under acid- or base-catalyzed conditions are commonly employed for spiro compounds. For this compound, intramolecular aldol condensation of appropriately substituted precursors (e.g., diesters or diketones) under controlled pH and temperature (40–80°C) can yield the spirocyclic backbone . Enantioselectivity is achieved via chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. Post-synthetic purification via column chromatography or recrystallization improves purity. Validate outcomes using chiral HPLC or polarimetry .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • NMR : Use 13C^{13}\text{C}-DEPTO and 1H^{1}\text{H}-COSY to distinguish spiro carbon environments and confirm stereochemistry. Spiro carbons exhibit distinct splitting patterns due to restricted rotation .
  • IR : Monitor hydroxyl (3200–3600 cm1^{-1}) and ether (1050–1150 cm1^{-1}) stretches to verify functional group integrity.
  • HRMS : Confirm molecular formula via exact mass analysis (e.g., ESI-TOF) to rule out byproducts like over-oxidized ketones .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the stability and reactivity of this compound under varying solvent conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate strain energy and electron density maps. Compare solvation free energies (e.g., PCM model) in polar vs. nonpolar solvents to predict solubility .
  • Molecular Dynamics (MD) : Simulate conformational changes in explicit solvent (e.g., water, DMSO) using AMBER or GROMACS. Analyze hydrogen-bonding interactions to assess hydrolytic stability .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :

  • Dose-Response Reproducibility : Replicate assays (e.g., MIC tests for antimicrobial activity) across multiple cell lines or microbial strains, controlling for solvent effects (e.g., DMSO <1%) .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from compound degradation vs. true bioactivity .
  • Data Triangulation : Cross-reference with X-ray crystallography (protein-ligand binding) and in silico docking (AutoDock Vina) to validate mechanistic hypotheses .

Q. How can factorial design optimize reaction conditions for this compound synthesis while minimizing byproducts?

  • Methodological Answer :

  • Variables : Temperature (50–100°C), catalyst loading (5–20 mol%), and solvent polarity (THF vs. toluene).
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables. Prioritize yield and enantiomeric excess (ee) as responses .
  • Validation : Confirm optimized conditions with triplicate runs and characterize byproducts via GC-MS .

Theoretical and Methodological Frameworks

Q. How do electronic effects (inductive, resonance) in this compound influence its reactivity in substitution reactions?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent σ values (meta/para) with reaction rates (e.g., SN2 at the hydroxyl-bearing carbon).
  • Natural Bond Orbital (NBO) Analysis : Calculate charge distribution at reactive sites to predict nucleophilic/electrophilic behavior .

Q. What criteria should guide the selection of this compound as a chiral building block in asymmetric catalysis?

  • Methodological Answer :

  • Steric Parameters : Assess using A-values or Tolman cone angles to predict steric hindrance in transition states.
  • Chirality Transfer Efficiency : Monitor via 19F^{19}\text{F} NMR using fluorinated analogs to track stereochemical outcomes .

Data Analysis and Validation

Q. How can researchers resolve conflicting NMR assignments for diastereomers of this compound derivatives?

  • Methodological Answer :

  • NOESY/ROESY : Identify through-space couplings to distinguish axial vs. equatorial substituents.
  • Dynamic NMR : Analyze line-shape changes with variable-temperature NMR to probe ring-flipping barriers .

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) using GraphPad Prism.
  • ANOVA with Tukey’s HSD : Compare means across concentrations to identify significant thresholds (p <0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.